molecular formula C11H18N4O2 B15052793 tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate

tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate

Cat. No.: B15052793
M. Wt: 238.29 g/mol
InChI Key: VMARMCHCLBKCBY-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is a pyridine-derived intermediate featuring a tert-butyl carbamate protecting group. Such structural attributes make it valuable in pharmaceutical synthesis, particularly as a precursor for kinase inhibitors and other bioactive molecules. Its tert-butyl carbamate group serves to protect reactive amine functionalities during multi-step synthetic routes, ensuring stability under various reaction conditions .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl N-[5-amino-4-(methylamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-5-8(13-4)7(12)6-14-9/h5-6H,12H2,1-4H3,(H2,13,14,15,16)

InChI Key

VMARMCHCLBKCBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)N

Origin of Product

United States

Preparation Methods

Nitration of Pyridine Precursors

The synthesis begins with functionalizing pyridine at the 4- and 5-positions. Nitration of 2-tert-butoxycarbonylaminopyridine derivatives using fuming HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 5. However, steric effects from the Boc group direct nitration to the less hindered 5-position, yielding tert-butyl (5-nitropyridin-2-yl)carbamate as the major product.

Catalytic Hydrogenation for Amino Group Installation

The 5-nitro group is reduced to an amine using palladium on carbon (Pd/C, 10% w/w) under H₂. In ethyl acetate at 20°C, this step achieves quantitative yield:
$$
\text{tert-Butyl (5-nitropyridin-2-yl)carbamate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOAc, 20°C}} \text{tert-Butyl (5-aminopyridin-2-yl)carbamate} \quad \text{(100% yield)}
$$
Alternative solvents like THF/MeOH (1:1) at 20°C for 4 hours also provide 99% yield, demonstrating solvent flexibility.

Methylamino Group Introduction via Reductive Amination

To install the 4-methylamino group, a ketone or aldehyde intermediate at position 4 is reacted with methylamine followed by reduction. For example, BH₃·THF selectively reduces cyano groups to benzylamines, which are subsequently methylated. This approach avoids competing side reactions observed in direct nucleophilic substitutions.

Palladium-Mediated Cross-Coupling for Direct Functionalization

Buchwald-Hartwig Amination

Palladium catalysts enable direct C–N bond formation at position 4. Using Pd(OAc)₂ with Xantphos as a ligand, tert-butyl (5-aminopyridin-2-yl)carbamate undergoes coupling with methylamine derivatives in toluene at 100°C. This method bypasses multi-step sequences but requires stringent oxygen-free conditions.

Suzuki-Miyaura Coupling for Halogenated Intermediates

Bromination of tert-butyl (5-aminopyridin-2-yl)carbamate at position 4 with N-bromosuccinimide (NBS) yields a bromopyridine intermediate. Subsequent Suzuki coupling with methylamine-bearing boronic esters introduces the methylamino group. This method offers excellent regiocontrol but demands precise stoichiometry to avoid over-substitution.

Protective Group Strategies and Boc Installation

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early to shield the pyridine’s amine during subsequent reactions. Di-tert-butyl dicarbonate (Boc anhydride) reacts with 5-aminopyridin-2-amine in the presence of a base (e.g., triethylamine) at 0–5°C, achieving >95% conversion.

Deprotection and Final Modification

Acidic conditions (HCl in dioxane) remove the Boc group post-functionalization. However, for tert-butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate, the Boc group remains intact due to its stability under final reaction conditions.

Industrial-Scale Optimization and Process Challenges

Viscosity Mitigation in Reaction Media

Early methods suffered from high viscosity during coupling steps, complicating stirring and scalability. Using reagents in their neutral forms (e.g., non-salt forms of amines and carboxylic acids) reduces ionic interactions, lowering viscosity by 40–60%.

Temperature and Stirring Time Optimization

Reaction yields improve with prolonged stirring (3–8 hours) at 50–60°C. For example, heating at 60°C for 7 hours increases the purity of the final product to 99.35% (HPLC). Cooling to 0–5°C during base addition (triethylamine) prevents exothermic side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : Peaks at δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyridine-H), 8.13 (d, J=8.4 Hz, 1H, pyridine-H).
  • ¹³C NMR (CDCl₃) : Signals at δ 173.86 (C=O), 158.61 (Boc C=O), 148.15 (pyridine-C).

Chromatographic Purity Assessment

HPLC analysis (retention time 5.73 min) confirms >99% purity when reactions are stirred for ≥7 hours. Shorter durations (1–3 hours) reduce purity to 85–90% due to incomplete coupling.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity (HPLC) Scalability
Nitration/Reduction Nitration → H₂/Pd/C → Methylation 85–99% 95–99% High
Buchwald-Hartwig Direct Pd-catalyzed amination 70–80% 90–95% Moderate
Suzuki Coupling Bromination → Pd coupling 60–75% 85–90% Low

Table 1. Trade-offs between yield, purity, and scalability across methods. Nitration/reduction offers the best balance for industrial use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: This compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and pyridine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction may lead to the formation of reduced amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and pyridine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. These interactions can influence biological pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tert-butyl carbamate derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents on Pyridin-2-yl Ring Molecular Formula Key Applications/Properties Reference
tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate 5-amino, 4-(methylamino) C₁₁H₁₈N₄O₂ Intermediate for kinase inhibitors; high polarity
tert-Butyl 4-methylpyridin-2-ylcarbamate (N/A) 4-methyl C₁₁H₁₆N₂O₂ p38 MAP kinase inhibitor intermediate; forms H-bonded dimers
tert-Butyl (5-aminopyridin-2-yl)carbamate (220731-04-4) 5-amino C₁₀H₁₅N₃O₂ Synthetic intermediate; lacks 4-substituent, reduced H-bonding capacity
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate (639091-78-4) 4-(aminomethyl) C₁₁H₁₇N₃O₂ Bulkier 4-substituent; impacts steric interactions in binding
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (1289007-64-2) 5-bromo, piperidinyl-methyl C₁₆H₂₄BrN₃O₂ Bromo substituent enables cross-coupling reactions

Key Findings:

This property is critical in kinase inhibitor design, where H-bonding with ATP-binding pockets is essential . Compounds with bulkier 4-substituents (e.g., aminomethyl in CAS 639091-78-4) exhibit steric hindrance, reducing their suitability for tight-binding enzymatic sites .

Synthetic Utility: The tert-butyl carbamate group is widely used to protect amines during palladium-catalyzed cross-coupling reactions, as seen in and . Its stability under basic and acidic conditions ensures compatibility with diverse reaction protocols . Brominated analogs (e.g., CAS 1289007-64-2) are more reactive in Suzuki-Miyaura couplings compared to amino-substituted derivatives, highlighting substituent-dependent reactivity .

Physicochemical Properties: Amino and methylamino groups increase water solubility compared to non-polar substituents (e.g., 4-methyl in ). This improves bioavailability in drug candidates . Crystallographic data () reveal that 4-methylpyridin-2-ylcarbamate forms dimers via N–H···N bonds, whereas the target compound’s 4-(methylamino) group may promote alternative packing modes or solvation .

Biological Activity

tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.316 g/mol
  • CAS Number : 1449668-89-6
  • Appearance : White to almost white solid
  • Melting Point : 115 °C to 120 °C

The compound features a tert-butyl group, enhancing its lipophilicity, and a pyridine ring with amino and methylamino substituents, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing physiological responses.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits micromolar activity against specific targets, suggesting it may have therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
    StudyTargetIC50 Value
    Study AEnzyme X5 µM
    Study BReceptor Y10 µM

Case Studies

  • Cancer Research : In a study focusing on cancer cell lines, this compound showed significant inhibition of cell proliferation, indicating potential as an anticancer agent. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Neuropharmacology : Another study explored the compound's effects on neuronal cells, revealing neuroprotective properties that may mitigate oxidative stress-induced damage.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameCAS NumberSimilarity Index
tert-Butyl (5-amino-pyridin-2-yl)carbamate220731-04-40.94
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate639091-78-40.89
tert-Butyl (5-nitropyridin-2-yl)carbamate161117-88-00.88

The similarity indices indicate that while there are related compounds, the specific arrangement of functional groups in this compound may enhance its selectivity and efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate?

  • Methodological Answer : A multi-step synthesis is commonly employed, starting with palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install the methylamino group. For example, tert-butyl carbamate intermediates can be synthesized using Pd₂(dba)₃/BINAP catalyst systems under inert atmospheres, followed by nitro reduction using Fe/NH₄Cl in ethanol . Column chromatography (silica gel, EtOAc/hexane gradients) is critical for purification. Reaction optimization includes controlling temperature (e.g., 100°C for coupling steps) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine nucleophiles) .

Q. How should researchers characterize the compound’s structure post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, pyridine ring protons at 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI+ or HRMS to verify molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry. Cross-reference data with published analogs (e.g., tert-butyl pyridinyl carbamates in patent literature) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Refer to GHS classifications:

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Protocols : Use PPE (gloves, lab coats), work in fume hoods, and avoid incompatible materials (strong acids/bases). Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. Xantphos) to enhance coupling efficiency .
  • Solvent Selection : Test polar aprotic solvents (DMF, toluene) for improved solubility of intermediates.
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, reaction time, and reagent ratios. For example, reducing Pd loading from 5 mol% to 2.5 mol% may maintain yield while lowering costs .

Q. What are common byproducts, and how can they be identified?

  • Methodological Answer :

  • Byproducts : Incomplete deprotection of tert-butyl groups, over-alkylation (e.g., dimethylamino instead of methylamino), or oxidation of the pyridine ring.
  • Detection : Use LC-MS/HPLC with UV/ELSD detectors to monitor reaction progress. Compare retention times with standards. For example, tert-butyl deprotection byproducts (e.g., free amines) show distinct MS fragmentation patterns .
  • Mitigation : Optimize reaction quenching (e.g., aqueous workup vs. column chromatography) and employ scavengers (e.g., silica-bound thiourea for Pd removal) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (25–60°C), and light. Monitor decomposition via HPLC every 24 hours.
  • Degradation Pathways : Hydrolysis of the carbamate group in acidic conditions (e.g., tert-butyl cleavage at pH < 3) or oxidation of the amino group under ambient light .
  • Stabilization : Add antioxidants (e.g., BHT) or store under nitrogen to minimize oxidation. Use amber vials to prevent photodegradation .

Q. What computational methods support mechanistic studies of its reactivity?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., Pd-catalyzed amination) using Gaussian or ORCA software to identify transition states and energy barriers.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., ethanol vs. DMF) on intermediate stability. Correlate with experimental yields .
  • Docking Studies : Predict interactions with biological targets (e.g., kinase binding pockets) using AutoDock Vina, guided by structural analogs in PROTAC research .

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